

# Application Notes for **PFI-90** in Murine Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PFI-90** is a novel, selective, small-molecule inhibitor of histone lysine demethylases (KDMs), exhibiting high potency against KDM3B and secondary activity against KDM1A.[1][2] In preclinical studies, **PFI-90** has demonstrated significant antitumor activity in models of fusion-positive rhabdomyosarcoma (FP-RMS), a pediatric soft tissue sarcoma driven by the PAX3-FOXO1 fusion oncogene.[1][2][3] By inhibiting KDM3B and KDM1A, **PFI-90** disrupts the transcriptional output of PAX3-FOXO1, leading to the induction of apoptosis and myogenic differentiation, ultimately delaying tumor progression in vivo.[1] These application notes provide a summary of the quantitative in vivo data and detailed protocols for utilizing **PFI-90** in various mouse xenograft models of FP-RMS.

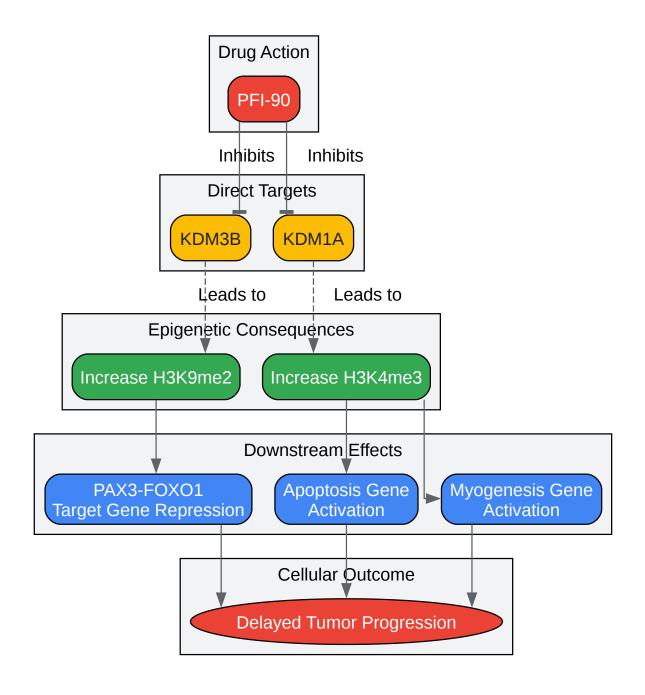
## **Mechanism of Action**

**PFI-90** exerts its antitumor effects through a dual-inhibition mechanism targeting key epigenetic regulators. The primary target, KDM3B, is essential for the survival of FP-RMS cells. **PFI-90**'s inhibition of KDM3B leads to an increase in histone H3 lysine 9 dimethylation (H3K9me2) at PAX3-FOXO1 binding sites. This epigenetic modification represses the transcriptional activity of the PAX3-FOXO1 oncoprotein, a key driver of FP-RMS.[1]

Concurrently, **PFI-90** inhibits KDM1A, resulting in an increased methylation of H3K4 (H3K4me3).[1] This alteration is associated with the activation of genes promoting apoptosis



and myogenic differentiation. The combined effect is a shift from a proliferative, oncogenic state to one of programmed cell death and terminal differentiation.[1]



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Caption: Mechanism of PFI-90 Action in FP-RMS.

**Data Presentation: In Vivo Efficacy of PFI-90** 



The efficacy of **PFI-90** has been evaluated in several FP-RMS xenograft models using the PAX3-FOXO1 positive RH4 cell line. Treatment with **PFI-90** resulted in a significant delay in tumor progression compared to vehicle control.

Table 1: Efficacy of PFI-90 in a Metastatic (Intravenous) FP-RMS Xenograft Model

Treatment Group	Day 10 (Mean Radiance ± SEM)	Day 13 (Mean Radiance ± SEM)	Day 16 (Mean Radiance ± SEM)	Day 19 (Mean Radiance ± SEM)	p-value
DMSO (Vehicle)	~1.0e7	~2.5e7	~7.0e7	~1.5e8	\multirow{2} {*}{0.0016}
PFI-90 (30 mg/kg)	~1.0e7	~1.2e7	~2.0e7	~3.0e7	
Data is approximated from published charts in Kim et al., Nat Commun, 2024. Radiance is measured in p/sec/cm²/sr.					

Table 2: Efficacy of PFI-90 in an Orthotopic (Intramuscular) FP-RMS Xenograft Model



Treatment Group	Day 14 (Mean Tumor Volume ± SEM)	Day 18 (Mean Tumor Volume ± SEM)	Day 21 (Mean Tumor Volume ± SEM)	Day 25 (Mean Tumor Volume ± SEM)	p-value
DMSO (Vehicle)	~120 mm³	~250 mm³	~400 mm³	~700 mm³	\multirow{2} {*}{0.0046}
PFI-90 (30 mg/kg)	~100 mm³	~150 mm³	~200 mm³	~300 mm³	
Data is approximated from published charts in Kim et al., Nat Commun, 2024.					

Note on Toxicity: In these studies, no significant changes in the body weight of the mice were observed during **PFI-90** treatment, suggesting good tolerability at the efficacious dose.

# **Experimental Protocols General Reagents and Cell Culture**

- **PFI-90**: Source from a reputable chemical supplier. Prepare a stock solution in DMSO.
- Vehicle Control: A solution of 5% DMSO, 40% PEG300, and 55% Saline.
- Cell Line: RH4, a human fusion-positive (PAX3-FOXO1) alveolar rhabdomyosarcoma cell line.
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.



 Animals: 6- to 8-week-old female immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

### **PFI-90** Formulation for In Vivo Administration

- Prepare a stock solution of PFI-90 in 100% DMSO.
- For a final concentration of 3 mg/mL to achieve a 30 mg/kg dose in a 20g mouse (200 μL injection volume), calculate the required dilutions.
- On the day of injection, prepare the final formulation by adding the PFI-90 stock solution to the vehicle components.
- First, add the required volume of PFI-90 stock to PEG300 and mix thoroughly until clear.
- Add Saline to reach the final volume. The final concentration of DMSO should be 5%.
- Vortex the solution thoroughly before administration. Prepare fresh for each day of dosing.

## Protocol 1: Orthotopic (Intramuscular) Xenograft Model

This model recapitulates the growth of rhabdomyosarcoma in its native tissue environment.

- Cell Preparation:
  - Culture RH4 cells to ~80% confluency.
  - Harvest cells using trypsin, wash with PBS, and centrifuge.
  - Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 2.5 x 10<sup>7</sup> cells/mL. Keep on ice.
- Implantation:
  - Anesthetize a 6- to 8-week-old female NSG mouse.
  - Inject 2.5 x  $10^6$  cells in a 100  $\mu$ L volume into the gastrocnemius (hind limb) muscle.



#### • Tumor Growth Monitoring:

- Allow tumors to establish and grow to a palpable size (~100 mm<sup>3</sup>).
- Measure tumor volume 2-3 times per week using digital calipers. Calculate volume using the formula: (Length x Width²) / 2.

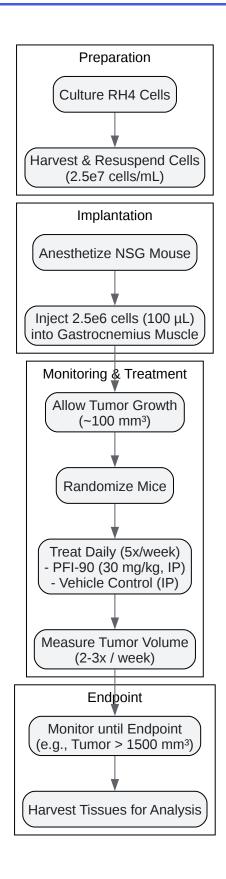
#### Treatment:

- Randomize mice into treatment (**PFI-90**) and control (Vehicle) groups (n=4-5 per group).
- Administer PFI-90 (30 mg/kg) or vehicle via intraperitoneal (IP) injection daily, five days a week.

#### • Endpoint:

- Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint (e.g., 1500 mm³ or signs of distress).
- Collect tumors for downstream analysis (e.g., RNA-seq, histology).





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Caption: Workflow for Orthotopic FP-RMS Xenograft Study.



## Protocol 2: Metastatic (Intravenous) Xenograft Model

This model is used to assess the impact of PFI-90 on the progression of metastatic disease.

- Cell Preparation:
  - Culture RH4 cells engineered to express luciferase (RH4-Luc).
  - Harvest cells as described in Protocol 1.
  - Resuspend the cell pellet in sterile PBS at a concentration of 5 x 10<sup>6</sup> cells/mL. Keep on ice.
- Implantation:
  - Warm the mouse under a heat lamp to dilate the lateral tail vein.
  - Inject 5 x  $10^5$  cells in a 100  $\mu$ L volume into the tail vein of an anesthetized NSG mouse.
- Tumor Growth Monitoring:
  - Monitor tumor progression and burden starting ~7-10 days post-injection using bioluminescence imaging (BLI).
  - Administer luciferin substrate via IP injection and image the anesthetized mouse using an in vivo imaging system (IVIS).

#### Treatment:

- Once a baseline BLI signal is established, randomize mice into treatment and control groups (n=4-5 per group).
- Administer PFI-90 (30 mg/kg, IP) or vehicle daily, five days a week.
- Endpoint:
  - Perform BLI imaging 1-2 times per week to monitor metastatic progression.



 The experimental endpoint is reached based on total tumor burden (radiance) or clinical signs of distress (e.g., weight loss, paralysis).

## **Protocol 3: Subcutaneous Xenograft Model**

This model is often used for initial efficacy screening and for collecting larger amounts of tumor tissue for analysis.

- · Cell Preparation:
  - Harvest RH4 cells as described in Protocol 1.
  - Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x  $10^7$  cells/mL. Keep on ice to prevent the Matrigel from solidifying.
- Implantation:
  - $\circ$  Inject 2 x 10<sup>6</sup> cells in a 100  $\mu$ L volume subcutaneously into the flank of an anesthetized NSG mouse.
- · Tumor Growth Monitoring and Treatment:
  - Follow steps 3 and 4 as described in the Orthotopic Model Protocol (Protocol 1).
- Endpoint:
  - For pharmacodynamic studies, treatment can be short-term (e.g., 5 daily doses).
  - Tumors are harvested a few hours after the final dose for analysis of target engagement (e.g., Western blot for histone marks, RNA-seq for gene expression).

# References

- 1. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The modulation of iron metabolism affects the Rhabdomyosarcoma tumor growth in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]



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